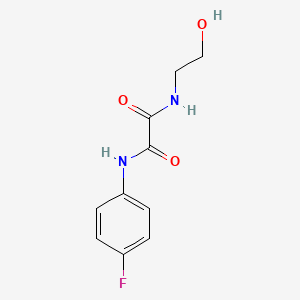

N'-(4-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE

Description

N'-(4-Fluorophenyl)-N-(2-hydroxyethyl)ethanediamide is a diamide derivative characterized by a linear ethanediamide backbone, a 4-fluorophenyl group, and a 2-hydroxyethyl substituent. The hydroxyethyl group likely improves solubility in polar solvents due to hydrogen-bonding capabilities.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJHROHEEONPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide typically involves the reaction of 4-fluoroaniline with oxalyl chloride to form the corresponding 4-fluorophenyl isocyanate. This intermediate is then reacted with 2-aminoethanol to yield the desired oxamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxamide group can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N’-(4-fluorophenyl)-N-(2-oxoethyl)oxamide.

Reduction: Formation of N’-(4-fluorophenyl)-N-(2-aminoethyl)oxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a fluorophenyl group and a hydroxyethyl moiety attached to an ethanediamide backbone. This structure facilitates interactions with biological targets, enhancing its potential therapeutic effects.

- Molecular Formula : C12H16F2N2O2

- Molecular Weight : 246.27 g/mol

Anticancer Activity

Research indicates that compounds similar to N'-(4-fluorophenyl)-N-(2-hydroxyethyl)ethanediamide can exhibit anticancer properties. The fluorophenyl group is known to enhance the binding affinity to cancer cell receptors, potentially leading to improved therapeutic outcomes.

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Properties

The presence of the hydroxyethyl group suggests potential anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Target Pathways : Interaction with NF-kB and MAPK signaling pathways has been documented in related studies.

Neurological Applications

There is emerging evidence that this compound could be beneficial in treating neurological disorders due to its ability to cross the blood-brain barrier. Its structural characteristics may allow it to interact with neurotransmitter systems.

- Potential Uses : Treatment of conditions such as anxiety and depression is being explored.

Synthesis and Optimization

The synthesis of this compound involves multiple steps:

- Starting Materials : 4-Fluoroaniline and 2-hydroxyethylamine.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Purification Methods : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In vivo studies showed that the compound reduced inflammation markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent. The reduction in TNF-alpha levels was particularly notable.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group might enhance binding affinity and selectivity, while the hydroxyethyl group could influence solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The table below compares structural attributes, functional groups, and inferred properties:

Detailed Analysis

Backbone Flexibility and Electronic Effects

- Target Compound : The linear ethanediamide backbone allows rotational flexibility, which may enhance adaptability in binding to biological targets but reduce rigidity compared to cyclic analogs.

- Cyclic Imides (e.g., 3-Chloro-N-phenyl-phthalimide) : The rigid phthalimide or maleimide backbone restricts conformational freedom, favoring interactions with planar binding sites (e.g., enzyme active sites) .

Halogen Substituents

- The 4-fluorophenyl group in the target compound parallels the fluorinated maleimides in , where fluorine’s electron-withdrawing nature enhances stability without significantly altering inhibitory potency compared to bulkier halogens (e.g., iodine) . This suggests that electronic effects, rather than steric bulk, dominate in fluorine-containing analogs.

Hydroxyethyl Group

Inhibitory Activity (Monoacylglycerol Lipase, MGL)

- Fluorinated maleimides (e.g., N-(4-fluorophenyl)maleimide) exhibit potent MGL inhibition (IC₅₀ ~5 μM), comparable to iodine- or bromine-substituted analogs . This implies that the target compound’s fluorophenyl group could similarly engage in hydrophobic or π-π interactions with enzyme targets.

Biological Activity

N'-(4-Fluorophenyl)-N-(2-Hydroxyethyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

- Molecular Formula : CHFNO

- Molar Mass : 202.23 g/mol

The compound features a fluorobenzene moiety, which is known to enhance biological activity through electronic effects, and a hydroxyethyl group that may contribute to solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could interact with receptors, influencing signal transduction pathways that regulate cell proliferation, apoptosis, and other critical processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties. The presence of the fluorine atom may enhance the compound's ability to penetrate bacterial cell walls.

- Anticancer Potential : Analogous compounds have been investigated for their anticancer effects, particularly through the modulation of kinase activities involved in tumor growth and metastasis.

Case Studies and Research Findings

- Antiviral Activity : A study on related compounds demonstrated their ability to inhibit HIV-1 entry by binding within conserved cavities on the gp120 protein. This suggests that this compound might also display similar antiviral properties through structural analogies .

- Kinase Modulation : Research has indicated that compounds with similar structures can modulate protein kinase activities, which are crucial in regulating cell proliferation and survival. This modulation could provide therapeutic avenues for treating cancers characterized by aberrant kinase activity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substitutions on the phenyl ring significantly affect biological activity. For instance, the introduction of halogen atoms like fluorine can enhance binding affinity to target proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide | Anticancer | Kinase inhibition |

| N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide | Antimicrobial | Enzyme inhibition |

| This compound | Antiviral, Anticancer | Receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.